3-[(morpholine-4-sulfonyl)methyl]-1,2-benzoxazole
Description
Properties
IUPAC Name |
3-(morpholin-4-ylsulfonylmethyl)-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c15-19(16,14-5-7-17-8-6-14)9-11-10-3-1-2-4-12(10)18-13-11/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDKEZHOAQPDCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=NOC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(morpholine-4-sulfonyl)methyl]-1,2-benzoxazole typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Morpholine-4-sulfonylmethyl Group: The morpholine-4-sulfonylmethyl group can be introduced via a nucleophilic substitution reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Morpholine-4-sulfonyl)methyl]-1,2-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 3-[(morpholine-4-sulfonyl)methyl]-1,2-benzoxazole is its antimicrobial properties. Research has shown that derivatives of benzoxazole exhibit significant antibacterial and antifungal activities. For instance, compounds similar to this compound have been tested against various pathogens:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to High | |
| Escherichia coli | Moderate | |
| Candida albicans | Significant |
The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Anticancer Properties
The benzoxazole scaffold has been extensively studied for its anticancer properties. Compounds containing the benzoxazole moiety have been reported to inhibit tumor growth and exhibit cytotoxic effects on cancer cell lines. Specifically, this compound derivatives have shown promise in:
- Inhibiting topoisomerase activity , which is crucial for DNA replication in cancer cells.
- Inducing apoptosis in various cancer cell lines.
A notable study reported that certain benzoxazole derivatives exhibited IC50 values in the nanomolar range against different cancer cell lines, suggesting potent anticancer activity ( ).
Enzyme Inhibition
Another significant application of this compound is its role as an enzyme inhibitor. It has been particularly noted for its inhibitory effects on:
- α-glucosidase , an enzyme involved in carbohydrate metabolism. In vitro studies have shown that derivatives can effectively lower blood glucose levels by inhibiting this enzyme, making them potential candidates for diabetes management ( ).
The following table summarizes the enzyme inhibition activity:
Anti-inflammatory Effects
Research indicates that compounds related to this compound exhibit anti-inflammatory properties. They have been tested for their ability to reduce inflammation markers and pain relief in various models. For example:
- Compounds derived from this scaffold have shown a significant reduction in edema compared to standard anti-inflammatory drugs ( ).
Case Study 1: Antimicrobial Efficacy
A series of experiments conducted on various benzoxazole derivatives indicated that compounds with morpholine substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR) that contributes to increased potency ( ).
Case Study 2: Anticancer Activity
In vitro assays demonstrated that specific derivatives of benzoxazole significantly inhibited cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the induction of apoptosis through the activation of caspases ( ).
Mechanism of Action
The mechanism of action of 3-[(morpholine-4-sulfonyl)methyl]-1,2-benzoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoxazole Derivatives
Compound 32a () shares the benzoxazole core but substitutes the morpholine sulfonyl group with a piperidine-cyclohexylmethyl chain. Key differences include:
- Molecular Weight : 32a (MW ≈ 400–450 g/mol) vs. the target compound (estimated MW ≈ 340–360 g/mol).
- Biological Activity: 32a exhibits nanomolar acetylcholinesterase (AChE) inhibition (IC₅₀ ≈ 10 nM) and high affinity for 5-HT₄ receptors (Ki ≈ 2 nM), suggesting dual neuropharmacological effects . No direct activity data are available for the target compound, but the morpholine sulfonyl group may enhance solubility for CNS penetration.
Benzimidazole Sulfonamides
Compounds 3q , 3r , 3s , and 3t () are benzimidazole derivatives with sulfonamide and morpholine/propoxy substituents. Comparisons include:
- Structural Similarities : Both classes contain sulfonamide linkages and heterocyclic cores.
- NMR data (e.g., δ 2.22–8.21 ppm in CDCl₃) suggest moderate solubility in organic solvents .
Sulfonamide Antibiotics
Sulfamethoxazole-related compounds () share the sulfonamide group but lack the benzoxazole or morpholine moieties:
- Key Features: Simpler structures (e.g., 4-aminobenzenesulfonamide, MW 172.20 g/mol) with antibacterial activity via dihydropteroate synthase inhibition .
- Divergent Applications : The target compound’s benzoxazole-morpholine scaffold likely shifts its mechanism away from antimicrobial action toward neurological targets.
Morpholine-Containing Pharmaceuticals
Aprepitant analogs in incorporate morpholino groups but use triazolone cores:
- Pharmacokinetics : Morpholine in aprepitant derivatives enhances binding to neurokinin-1 receptors, suggesting the target compound may similarly leverage morpholine for receptor affinity .
Biological Activity
3-[(Morpholine-4-sulfonyl)methyl]-1,2-benzoxazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazole core with a morpholine sulfonyl group, which is known to influence its biological interactions. Benzoxazole derivatives are recognized for their diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.
Research indicates that compounds with a benzoxazole structure can interact with various biological pathways. For instance:
- Anticancer Activity : Benzoxazole derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. They may induce apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors .
- Antimicrobial Activity : The benzoxazole scaffold is known for its antimicrobial properties against a range of pathogens. It affects microbial growth by disrupting cellular processes or inhibiting essential enzymes .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.24 | Induces apoptosis and inhibits tubulin polymerization |
| MDA-MB-231 (Breast Cancer) | 4.08 | Alters ROS levels leading to oxidative stress |
| HCT-15 (Colon Cancer) | 7.05 | Inhibits cell cycle progression at G2/M phase |
These results indicate a promising anticancer profile, particularly in lung and breast cancer models.
Antimicrobial Activity
The compound has also been tested for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The following table presents the minimum inhibitory concentration (MIC) values:
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 25 | Moderate antibacterial effect |
| Escherichia coli | 50 | Moderate antibacterial effect |
| Candida albicans | 30 | Moderate antifungal effect |
These findings suggest that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent .
Case Studies
Several studies have highlighted the potential applications of this compound:
- In Vivo Tumor Xenograft Models : In studies involving tumor-bearing mice, treatment with this compound led to substantial reductions in tumor size, correlating with downregulation of key oncogenes such as Sp1 and Cyclin D1 .
- Antimicrobial Efficacy in Clinical Isolates : Clinical isolates of Staphylococcus aureus showed susceptibility to this compound, suggesting its potential use in treating resistant infections .
Q & A
Q. What are the standard synthetic routes for 3-[(morpholine-4-sulfonyl)methyl]-1,2-benzoxazole, and how can reaction efficiency be assessed?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves:
- Step 1 : Sulfonylation of morpholine using chlorosulfonic acid to generate morpholine-4-sulfonyl chloride.
- Step 2 : Nucleophilic substitution with a benzoxazole derivative (e.g., 3-chloromethyl-1,2-benzoxazole) under basic conditions (e.g., K₂CO₃ in DMF).
- Efficiency Metrics : Monitor reaction progress via TLC or HPLC. Yield optimization requires temperature control (40–60°C) and inert atmosphere to minimize side reactions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the sulfonyl-methyl linkage and benzoxazole ring integrity. Look for characteristic shifts: sulfonyl groups appear at δ 3.0–3.5 ppm (morpholine protons) and δ 120–140 ppm (aromatic carbons) .
- X-ray Crystallography : Resolve stereochemical ambiguities and confirm molecular geometry .
- HPLC-PDA : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .
Q. What safety protocols are essential when handling morpholine sulfonamide derivatives in the lab?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of sulfonamide intermediates.
- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation.
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal, following institutional guidelines .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity. Optimize the structure using B3LYP/6-31G(d) basis sets .
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Prioritize binding poses with lowest ΔG values (< -8 kcal/mol) .
- Validation : Cross-check computational results with experimental IC₅₀ values from enzyme inhibition assays .
Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected H NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Perform experiments at 25°C and -40°C to detect dynamic processes (e.g., hindered rotation of the sulfonyl group) .
- 2D NMR (COSY, HSQC) : Assign coupling patterns and confirm connectivity in complex splitting scenarios.
- Isotopic Labeling : Synthesize deuterated analogs to isolate overlapping signals .
Q. How do solvent polarity and catalyst choice influence the regioselectivity of benzoxazole functionalization?
- Methodological Answer :
- Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. Polar solvents stabilize transition states, favoring sulfonylation at the methyl position .
- Catalyst Optimization : Test Pd(OAc)₂ for cross-coupling reactions or CuI for Ullmann-type couplings. Use Design of Experiments (DoE) to identify optimal catalyst loading (e.g., 5–10 mol%) .
Q. What mechanistic insights explain unexpected byproducts in the synthesis of this compound?
- Methodological Answer :
- LC-MS Monitoring : Track intermediates in real-time to identify off-pathway species (e.g., over-sulfonylated derivatives).
- Kinetic Studies : Vary reaction time and temperature to map byproduct formation trends.
- Computational Transition State Modeling : Use Gaussian09 to model competing reaction pathways and identify energy barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
